molecular formula C20H24N2O7 B14959022 N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycylglycine

N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycylglycine

Cat. No.: B14959022
M. Wt: 404.4 g/mol
InChI Key: ZNSRBZLZJLBBOZ-UHFFFAOYSA-N
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Description

N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycylglycine is a synthetic hybrid molecule combining a substituted coumarin scaffold with a dipeptide (glycylglycine) moiety. The coumarin core (2H-chromen-2-one) is substituted with a methyl group at position 7, a propyl chain at position 4, and an ether-linked propanoyl group at position 3. The propanoyl group is further conjugated to glycylglycine, a simple dipeptide composed of two glycine residues.

The synthesis likely involves coupling a pre-functionalized coumarin derivative (e.g., 7-methyl-4-propyl-5-hydroxycoumarin) with a propanoyl-glycylglycine intermediate via etherification or esterification. Similar methodologies are described in for synthesizing coumarin hydrazonoyl chlorides, where diazonium salt intermediates react with carbonyl-containing compounds .

Properties

Molecular Formula

C20H24N2O7

Molecular Weight

404.4 g/mol

IUPAC Name

2-[[2-[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxypropanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C20H24N2O7/c1-4-5-13-8-18(26)29-15-7-11(2)6-14(19(13)15)28-12(3)20(27)22-9-16(23)21-10-17(24)25/h6-8,12H,4-5,9-10H2,1-3H3,(H,21,23)(H,22,27)(H,24,25)

InChI Key

ZNSRBZLZJLBBOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycylglycine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The propanoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acyl chlorides and bases like pyridine are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various acyl-substituted derivatives.

Scientific Research Applications

N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycylglycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycylglycine involves its interaction with specific molecular targets. The chromen moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to anti-inflammatory and antioxidant effects, among others .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Coumarin-Peptide Hybrids

Compound Name Coumarin Substitution Peptide/Conjugate Key Features Reference
N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycylglycine 4-propyl, 7-methyl Glycylglycine Ether-propanoyl linkage; dipeptide conjugate -
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride (Compound 2 in ) 4-methyl Hydrazonoyl chloride Diazonium coupling; reactive hydrazonoyl group
(2S)-2-({(2S)-2-Benzamido-3-[4-(prop-2-en-1-yloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate () N/A (benzamido core) Tyrosine-phenylalanine derivative Allyloxy-phenyl group; ester linkage
(2S,4R)-4-hydroxy-1-(2-methyl-2-(3-methylisoxazol-5-yl)propanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide () N/A (isoxazole core) Pyrrolidine-carboxamide Isoxazole-thiazole hybrid; branched propanoyl

Key Observations :

  • Coumarin vs. Non-Coumarin Cores: The target compound’s coumarin scaffold differentiates it from benzamido () or isoxazole-thiazole hybrids ().
  • Peptide Linkage : Glycylglycine’s small size and hydrophilicity contrast with bulkier peptide conjugates in (e.g., benzamido-tyrosine-phenylalanine), which may reduce solubility but increase target specificity .
Physicochemical and Functional Properties

Hydrogen Bonding and Solubility: The glycylglycine moiety introduces multiple hydrogen-bond donors/acceptors, likely improving aqueous solubility compared to non-peptide conjugates like Compound 2 in (hydrazonoyl chloride). This aligns with principles in , where hydrogen-bonding networks influence crystallization and solubility .

Synthetic Complexity: The target compound’s ether-propanoyl linkage is less reactive than the hydrazonoyl chloride group in ’s Compound 2, suggesting greater stability under physiological conditions .

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